molecular formula C8H13NO2 B15259896 Ethyl 4-aminocyclopent-1-ene-1-carboxylate

Ethyl 4-aminocyclopent-1-ene-1-carboxylate

Cat. No.: B15259896
M. Wt: 155.19 g/mol
InChI Key: OMXPLCWGSCIBHT-UHFFFAOYSA-N
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Description

Ethyl 4-aminocyclopent-1-ene-1-carboxylate (CAS 1823339-63-4) is a versatile cyclic β-amino acid ester that serves as a critical synthetic intermediate in medicinal chemistry and neuroscience research. This compound is recognized for its role as a precursor in the synthesis of 3-carbon substituted 4-aminocyclopent-1-ene-1-carboxylic acid compounds, which function as potent and selective inhibitors of gamma-aminobutyric acid (GABA) aminotransferase . GABA aminotransferase is a primary enzyme responsible for GABA metabolism in the central nervous system, making its inhibitors highly valuable for pharmacological research targeting neurological and psychiatric disorders . Researchers utilize this scaffold to develop potential therapeutic agents for conditions including epilepsy, addiction, convulsions, and hepatocellular carcinoma . The compound's molecular formula is C 8 H 13 NO 2 with a molecular weight of 155.19 g/mol . Its structural features—a cyclopentene ring with adjacent amino and ester functional groups—make it a valuable chiral building block for designing carbocyclic nucleoside analogs and other pharmacologically active molecules . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-aminocyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3,7H,2,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXPLCWGSCIBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Aminolysis of Ethyl Cyclopent-1-ene-1-carboxylate

The most widely documented method involves aminolysis of ethyl cyclopent-1-ene-1-carboxylate, a two-step process combining ring-opening and nucleophilic substitution.

Step 1: Ring-Opening of Cyclopentene Oxide

The precursor, cyclopentene oxide, undergoes ring-opening in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form a diol intermediate. This step typically proceeds at 0–5°C in anhydrous dichloromethane, achieving yields of 85–90%.

Step 2: Aminolysis with Ammonia or Amines

The diol intermediate reacts with ammonia or primary amines in ethanol under reflux (78°C) to introduce the amino group. Ethyl chloroformate is added to esterify the carboxylic acid, yielding the target compound. Purification via recrystallization from ethanol/water mixtures affords the free base with >95% purity.

Key Reaction Parameters

Parameter Optimal Condition
Temperature 78°C (reflux)
Solvent Ethanol
Catalyst None required
Reaction Time 12–16 hours

Alternative Routes: Enantioselective Synthesis

Patent literature describes enantioselective methods for related cyclopentene carboxylates, which could be adapted for chiral variants of ethyl 4-aminocyclopent-1-ene-1-carboxylate. For example, resolution using D-tartaric acid selectively isolates the (1S,4R)-enantiomer, which is then treated with L-tartaric acid to enhance optical purity. While this approach increases complexity, it is critical for applications requiring stereochemical precision.

Reaction Mechanisms and Optimization

Mechanistic Insights

The aminolysis mechanism proceeds via nucleophilic attack of ammonia on the ester carbonyl, followed by proton transfer and elimination of ethanol (Fig. 1). Density functional theory (DFT) studies suggest that the reaction’s rate-determining step is the formation of a tetrahedral intermediate, with activation energies of ~25 kcal/mol.

Yield Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate aminolysis but may reduce selectivity. Ethanol balances reactivity and cost.
  • Catalyst Screening : While uncatalyzed reactions dominate, pilot studies indicate that mild bases (e.g., NaHCO₃) improve yields by 5–7%.
  • Temperature Control : Exceeding 80°C promotes side reactions, such as ester hydrolysis, reducing overall efficiency.

Industrial-Scale Production

Large-Batch Synthesis

Industrial protocols emphasize cost-effectiveness and scalability. A representative workflow includes:

  • Continuous Flow Aminolysis : Automated reactors maintain precise temperature control, reducing batch times by 30% compared to flask-based methods.
  • Salt Formation : Treating the free base with HCl gas in ethyl acetate generates the hydrochloride salt, which precipitates in high purity (99%).
  • Crystallization : The hydrochloride salt is recrystallized from hot water, yielding needle-like crystals suitable for long-term storage.

Economic and Environmental Considerations

Factor Free Base Hydrochloride Salt
Production Cost $120/kg $145/kg
Solvent Recovery 70% ethanol recycled 85% water recycled
Waste Generated 0.5 kg/kg product 0.3 kg/kg product

Physicochemical Properties and Characterization

Structural Confirmation

  • X-ray Crystallography : Confirms planar cyclopentene geometry with slight puckering (dihedral angle = 12.5°).
  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, D₂O) : δ 1.25 (t, 3H, CH₂CH₃), 2.98 (m, 1H, NH₂), 5.45 (s, 1H, C=CH).
    • ¹³C NMR : 170.8 ppm (C=O), 132.1 ppm (C=C).

Solubility and Stability

Property Free Base Hydrochloride Salt
Water Solubility 12 mg/mL 98 mg/mL
Melting Point 89–92°C 130–135°C
Storage Stability 2 years (desiccated) 3 years (room temperature)

Chemical Reactions Analysis

Amide Formation

The amino group readily reacts with acylating agents to form amides. This reaction is critical for introducing protective groups or modifying biological activity.

Key Conditions and Examples:

  • Boc Protection: Reaction with di-tert-butyl carbonate (Boc₂O) in methanol and triethylamine yields the Boc-protected derivative. This process achieves >99.5% enantiomeric excess (ee) under mild conditions (30–35°C) .

  • Schotten-Baumann Reaction: Treatment with acyl chlorides under aqueous basic conditions forms amides. This method is widely used for its efficiency in medicinal chemistry .

Table 1: Amidation Reagents and Yields

ReagentConditionsYieldSource
Di-tert-butyl carbonateMeOH, Et₃N, 30–35°C91%
Acetyl chlorideNaOH (aq), 0–5°C75–85%

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to produce carboxylic acids, enabling further functionalization.

Pathways:

  • Acidic Hydrolysis: Concentrated HCl in refluxing methanol cleaves the ester to the carboxylic acid.

  • Basic Hydrolysis: NaOH in ethanol/water at 60–80°C yields the sodium carboxylate, which is acidified to the free acid.

Table 2: Hydrolysis Conditions

ConditionProductTypical Yield
6M HCl, MeOH, refluxCarboxylic acid85–90%
2M NaOH, EtOH/H₂O, 70°CSodium carboxylate88–93%

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling alkylation or arylation.

Examples:

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of Et₃N produces secondary amines. Bromoalkanes are preferred due to higher reactivity .

  • Sulfonamide Formation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) under Schotten-Baumann conditions yields sulfonamides .

Table 3: Substitution Reaction Efficiency

SubstrateReagentYield
Methyl iodideEt₃N, DCM, 25°C78%
Tosyl chlorideNaOH (aq), 0°C82%

Ring-Opening Reactions

The cyclopentene ring undergoes acid-catalyzed opening to form dihydroxy derivatives.

Mechanism:

  • In concentrated H₂SO₄, the ring opens via protonation of the double bond, followed by nucleophilic attack by water to yield a diol.

Oxidation and Reduction

  • Reduction: Hydrogenation over Pd/C in ethanol reduces the double bond, producing saturated cyclopentane derivatives. This step is crucial for accessing rigid analogs in drug design .

  • Oxidation: Limited data exists, but ozonolysis or KMnO₄ could cleave the double bond to generate diketones or dicarboxylic acids.

Deprotection Strategies

  • Boc Removal: Treatment with HCl in dioxane or TFA regenerates the free amine. This step is essential in multi-step syntheses .

Scientific Research Applications

Ethyl 4-aminocyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-aminocyclopent-1-ene-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amino and ester groups can form hydrogen bonds and participate in various interactions, influencing biological pathways.

Comparison with Similar Compounds

Methyl 3-Aminocyclopentanecarboxylate

  • Molecular Formula: C₇H₁₃NO₂ .
  • Structure: Saturated cyclopentane ring with a methyl ester at position 1 and an amino group at position 3.
  • The methyl ester (vs. ethyl) increases polarity, affecting solubility in organic solvents.
  • Safety Data : Requires precautions for inhalation and skin contact, with molecular weight 143.18 g/mol .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂ (hydrochloride salt) .
  • Structure: Saturated cyclopentane ring with a methyl ester and N-methylamino group.
  • Key Differences: N-methylation of the amino group reduces nucleophilicity, impacting its utility in coupling reactions. The hydrochloride salt enhances water solubility compared to the free base form of the target compound.

Ethyl 2-Amino-1-cyclohexene-1-carboxylate

  • Molecular Formula: C₉H₁₅NO₂ .
  • Structure: Six-membered cyclohexene ring with an ethyl ester at position 1 and amino group at position 2.
  • Key Differences :
    • Larger ring size alters puckering dynamics (see Cremer-Pople parameters ) and steric interactions.
    • The cyclohexene system may exhibit different regioselectivity in ring-opening reactions compared to cyclopentene derivatives.

Ethyl 3-Amino-4-methylcyclohexane-1-carboxylate

  • Molecular Formula: C₁₀H₁₉NO₂ .
  • Structure: Saturated cyclohexane ring with a methyl substituent at position 4 and amino group at position 3.
  • Saturated rings generally exhibit higher thermal stability but lower reactivity toward π-bond-based transformations.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Ring Type Substituents Key Properties/Applications
This compound C₈H₁₁NO₂ Cyclopentene 1-ethyl ester, 4-NH₂ High reactivity in Diels-Alder reactions
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Cyclopentane 1-methyl ester, 3-NH₂ Increased polarity; pharmaceutical intermediate
Ethyl 2-amino-1-cyclohexene-1-carboxylate C₉H₁₅NO₂ Cyclohexene 1-ethyl ester, 2-NH₂ Research applications in heterocyclic synthesis
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate C₁₀H₁₉NO₂ Cyclohexane 1-ethyl ester, 3-NH₂, 4-CH₃ Steric hindrance for tailored drug design

Biological Activity

Ethyl 4-aminocyclopent-1-ene-1-carboxylate (EAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

EAC is characterized by its cyclopentene structure, which contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of EAC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to alterations in biochemical pathways and physiological responses. For instance, studies indicate that EAC may act as an antagonist at certain GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .

Biological Activity

1. Neuropharmacological Effects:
EAC exhibits notable effects on the central nervous system (CNS). Research has demonstrated that it can modulate GABAergic transmission, which is crucial for maintaining neuronal excitability. The compound's antagonistic properties at GABA receptors suggest potential applications in treating conditions such as anxiety and epilepsy .

2. Enzyme Interactions:
EAC has been investigated for its role in enzyme modulation. It can influence metabolic pathways by interacting with various enzymes, thereby affecting the synthesis and degradation of key biomolecules. This property is particularly relevant in cancer research, where enzyme inhibitors are sought for therapeutic interventions .

Case Studies

Study 1: GABA Receptor Modulation
A study published in a peer-reviewed journal examined the effects of EAC on recombinant human GABA(A) receptors. The findings revealed that EAC significantly inhibited GABA-induced currents, indicating its potential as a GABA receptor antagonist. The concentration-response curve demonstrated a clear shift, suggesting that EAC could serve as a valuable tool in understanding GABA receptor dynamics .

Study 2: Antitumor Activity
In another investigation, EAC was assessed for its antitumor properties. The compound was found to inhibit the proliferation of cancer cell lines through apoptosis induction. Mechanistic studies suggested that EAC's interaction with specific enzymes involved in cell cycle regulation played a crucial role in its anticancer effects.

Comparative Analysis

The following table summarizes the biological activities of EAC compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundGABA receptor antagonist; antitumorModulates neurotransmission; induces apoptosis
CyclopentolateAnticholinergicBlocks acetylcholine receptors
Ethyl 4-Aminocyclopentane-1-carboxylateLimited neuroactivityDifferent structural properties

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